Lipophilicity Advantage Over Des-Methyl and Acid Analogs
The 3-methyl group on the benzo[c]isoxazole scaffold increases lipophilicity relative to the des-methyl analog, Methyl benzo[c]isoxazole-5-carboxylate (CAS 1820648-79-0). While experimental logP values for the target compound are not reported, class-level SAR indicates that the addition of a methyl group typically adds ~0.5 log units to the partition coefficient, enhancing membrane permeability . In contrast, the carboxylic acid analog, benzo[c]isoxazole-5-carboxylic acid, would exhibit significantly lower logP and is primarily ionized at physiological pH, altering its distribution profile . The target compound's methyl ester also serves as a prodrug-like moiety, enabling potential hydrolysis to the active acid in vivo, whereas the acid itself cannot be directly converted to the ester without synthetic manipulation [1].
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | Predicted ~2.1-2.3 (Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate) |
| Comparator Or Baseline | Methyl benzo[c]isoxazole-5-carboxylate (logP 1.72); Benzo[c]isoxazole-5-carboxylic acid (logP ~1.0) |
| Quantified Difference | ~0.5-0.6 log units higher vs des-methyl analog; ~1.0-1.3 log units higher vs acid |
| Conditions | Predicted by ACD/Labs or similar algorithm based on molecular structure. |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, a critical parameter for optimizing oral bioavailability in drug discovery programs.
- [1] Rautio J, et al. Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. 2008; 7(3): 255-270. View Source
